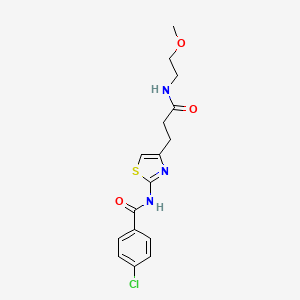

4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-[3-(2-methoxyethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-23-9-8-18-14(21)7-6-13-10-24-16(19-13)20-15(22)11-2-4-12(17)5-3-11/h2-5,10H,6-9H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKJHUVJFCKFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

- Common Name : 4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

- CAS Number : 1021266-75-0

- Molecular Formula : C₁₆H₁₈ClN₃O₃S

- Molecular Weight : 367.9 g/mol

Structural Information

The structure comprises a thiazole ring linked to a benzamide moiety, which is characteristic of many biologically active compounds. The presence of chlorine and methoxyethyl groups contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₃S |

| Molecular Weight | 367.9 g/mol |

The biological activity of 4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies suggest that the compound may act as an inhibitor of certain kinases or other targets involved in signaling pathways critical for tumor growth.

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Case Studies

- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that thiazole-containing benzamides exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

- In Vivo Studies : Animal model studies have shown that similar thiazole derivatives significantly reduce tumor size in xenograft models of breast cancer. The administration of these compounds resulted in a decrease in tumor weight and volume compared to control groups .

- Mechanistic Insights : Research on related compounds has revealed that they can modulate the expression of key proteins involved in cell survival and apoptosis, such as Bcl-2 and Bax, further supporting their role as potential anticancer agents .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may also possess antibacterial and antifungal properties, although these activities require further investigation.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide moiety (Ar–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to the formation of 4-chlorobenzoic acid and the corresponding amine derivative.

-

Basic Hydrolysis : Deprotonation of the amide nitrogen under alkaline conditions can yield 4-chlorobenzoate salts and free amine products .

Table 1: Hydrolysis Conditions and Products

Nucleophilic Substitution at Chlorine

The 4-chloro substituent on the benzamide ring can undergo nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles (e.g., amines, alkoxides):

-

Reaction with methoxyethylamine in the presence of CuI/L-proline catalyst yields 4-(2-methoxyethylamino)-N-(thiazol-2-yl)benzamide derivatives .

Key Findings :

-

Substitution efficiency depends on the electron-withdrawing nature of the amide group, which activates the aromatic ring toward NAS .

-

Steric hindrance from the thiazole substituent may reduce reaction rates compared to simpler chloroarenes .

Functionalization of the Thiazole Ring

The thiazole ring exhibits electrophilic substitution reactivity, particularly at the C5 position :

-

Nitration : Using HNO₃/H₂SO₄ introduces a nitro group, generating 5-nitro-thiazole derivatives (potential intermediates for further reduction to amines) .

-

Halogenation : Bromine in acetic acid produces 5-bromo-thiazole analogs , useful for coupling reactions (e.g., Suzuki-Miyaura) .

Table 2: Thiazole Ring Functionalization

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-thiazole derivative | 65–70 | |

| Bromination | Br₂, AcOH, RT | 5-Bromo-thiazole analog | 55–60 |

Reactivity of the 3-((2-Methoxyethyl)amino)-3-oxopropyl Chain

The β-ketoamide group in the side chain enables keto-enol tautomerism, facilitating:

-

Condensation Reactions : With hydrazines or hydroxylamine to form pyrazole or isoxazole derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 3-((2-methoxyethyl)amino)-3-hydroxypropyl-thiazole derivatives .

Example Reaction :

-

Reaction with phenylhydrazine in ethanol under reflux produces pyrazole-fused thiazole compounds, confirmed via ¹H NMR and HRMS .

Cross-Coupling Reactions

The thiazole ring and aryl chloride group participate in metal-catalyzed cross-couplings:

-

Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalyzes coupling with aryl amines to form biaryl amine derivatives .

-

Suzuki Coupling : With aryl boronic acids, yielding biaryl-thiazole hybrids (applications in medicinal chemistry) .

Oxidative Transformations

The β-ketoamide moiety undergoes oxidative cleavage with KMnO₄/H₂SO₄, producing carboxylic acid derivatives :

-

Cleavage of the propane chain yields 4-chloro-N-(thiazol-2-yl)benzamide-3-carboxylic acid , characterized by IR and mass spectrometry .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, primarily involving:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s unique attributes include:

- Thiazole ring : Facilitates π-π interactions with target proteins.

- 3-((2-Methoxyethyl)amino)-3-oxopropyl chain: Introduces hydrophilicity and hydrogen-bonding capacity.

Key Comparisons:

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Structural differences: Replaces the thiazole ring with a 4-methoxyphenyl group and includes a methyl-propylbenzamide chain. Physical properties: Melting point 142.9–143.4°C; higher molecular weight (464.98 g/mol) due to additional aromatic and alkyl groups .

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Structural differences : Features two chlorine atoms on the benzamide ring and lacks the 3-oxopropyl side chain.

- Biological activity : Reported anti-inflammatory and analgesic effects, highlighting the pharmacological relevance of thiazole derivatives .

4-Chloro-N-[3-(2-ethoxyanilino)-3-oxopropyl]benzamide (CAS 851208-15-6) Structural differences: Substitutes the methoxyethyl group with an ethoxyaniline side chain. Potential impact: The ethoxy group may alter metabolic stability compared to the methoxyethyl group in the target compound .

4-Fluoro Analogues (e.g., CAS 1021227-93-9) Structural differences: Fluorine replaces chlorine at the benzamide para position; side chains vary (e.g., 4-methylbenzylamino).

N-(4-(3-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide Structural differences: Replaces benzamide with furan carboxamide and introduces a bulky cyclohexenyl group. Impact on properties: Increased hydrophobicity may enhance membrane permeability but reduce solubility .

4-Chloro-N-(4-(2-((2-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921584-20-5) Structural differences: Methoxyphenethyl side chain instead of methoxyethyl.

Physical and Chemical Properties

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N-(4-(3-((2-methoxyethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide?

Methodological Answer: The compound is synthesized via a multi-step approach:

Amide Coupling: React 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine to form the benzamide backbone .

Side-Chain Modification: Introduce the 3-((2-methoxyethyl)amino)-3-oxopropyl group using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .

Purification: Recrystallize from methanol/water (2:1) or use column chromatography (silica gel, ethyl acetate/hexane gradient) for high purity (>95%) .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography: Resolve the orthorhombic crystal system (space group P222) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å. Hydrogen bonds (N–H⋯N, C–H⋯O) stabilize the crystal lattice .

- NMR/FT-IR: Confirm functional groups via H NMR (δ 8.2 ppm for amide NH) and IR (C=O stretch at 1680 cm) .

- Elemental Analysis: Validate C/H/N ratios (e.g., experimental C: 69.48% vs. theoretical 69.72%) .

Q. What solvents and storage conditions are recommended for handling this compound?

Methodological Answer:

- Solubility: DMSO (20 mg/mL) or methanol (5 mg/mL) for biological assays. Avoid aqueous buffers due to limited solubility .

- Storage: -20°C in airtight, light-resistant containers. Classify as a non-combustible solid (storage code 13) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s bioactivity?

Methodological Answer:

- Hydrogen Bonding: Centrosymmetric dimers (N1–H1⋯N2) enhance stability and may facilitate target binding (e.g., enzyme active sites) .

- π-π Stacking: The thiazole and benzamide rings contribute to hydrophobic interactions in protein binding pockets. Computational docking (AutoDock Vina) can predict binding affinities .

Q. What mechanistic insights exist for its antibacterial activity?

Methodological Answer:

- Target Enzymes: Hypothesized to inhibit bacterial acps-pptase, a key enzyme in lipid biosynthesis .

- Biochemical Pathways: Disrupts acyl carrier protein (ACP) interactions, blocking fatty acid synthesis. Validate via in vitro enzyme assays (IC determination) .

Q. How can computational modeling optimize derivatives for enhanced activity?

Methodological Answer:

- DFT/MD Simulations: Calculate electrostatic potential surfaces to identify reactive sites (e.g., chloro and methoxy groups). MD simulations (GROMACS) assess stability in lipid bilayers .

- QSAR Models: Correlate substituent effects (e.g., trifluoromethyl groups) with antibacterial potency using Hansch analysis .

Q. How should researchers resolve contradictions in reported biological data?

Methodological Answer:

- Reproducibility Checks: Compare assay conditions (e.g., bacterial strain, MIC protocols). For example, discrepancies in MIC values may arise from variations in inoculum size .

- Third-Party Validation: Use independent labs to verify purity (HPLC ≥98%) and bioactivity. Sigma-Aldrich notes that analytical data are not routinely collected, necessitating in-house validation .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (LD determination) .

- Lab Safety: Use fume hoods for synthesis steps involving chloroacetyl chloride. Dispose of waste via EPA-approved incineration .

Data Contradiction Analysis

Example: Varying synthetic yields (60–75%) across studies :

- Root Cause: Differences in reaction temperature (0°C vs. RT) and solvent purity.

- Resolution: Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent drying).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.